(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine

chiral resolution stereochemistry enantiomeric purity

(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine (CAS 1638771-28-4) is a chiral heterocyclic compound combining a 2,6-dimethylmorpholine core with an azetidin-3-yl substituent at the 4-position, with molecular formula C9H18N2O and molecular weight 170.25 g/mol. The compound features two chiral centers in the (2R,6R) configuration and is primarily supplied as a research intermediate or building block for medicinal chemistry applications, with commercial purity levels of 95–98%.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
CAS No. 1638771-28-4
Cat. No. B3323549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine
CAS1638771-28-4
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2CNC2
InChIInChI=1S/C9H18N2O/c1-7-5-11(6-8(2)12-7)9-3-10-4-9/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
InChIKeyVZBSAVYBLCLTAS-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine (CAS 1638771-28-4): Chiral Morpholine-Azetidine Building Block Procurement Overview


(2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine (CAS 1638771-28-4) is a chiral heterocyclic compound combining a 2,6-dimethylmorpholine core with an azetidin-3-yl substituent at the 4-position, with molecular formula C9H18N2O and molecular weight 170.25 g/mol . The compound features two chiral centers in the (2R,6R) configuration and is primarily supplied as a research intermediate or building block for medicinal chemistry applications, with commercial purity levels of 95–98% . Its structural features—the morpholine oxygen, the azetidine nitrogen, and the defined stereochemistry—position it within the broader class of morpholine-azetidine hybrids that have been investigated as scaffolds for kinase inhibitor design and CNS-targeted therapeutics .

Why Generic Substitution of (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine Is Not Straightforward: Stereochemical and Pharmacophoric Constraints


Compounds within the morpholine-azetidine class cannot be simply interchanged because stereochemistry at the 2- and 6-positions of the morpholine ring directly governs both the three-dimensional presentation of the azetidine pharmacophore and the overall molecular recognition profile [1]. The (2R,6R) configuration enforces a specific chair conformation of the morpholine ring, which determines the orientation of the azetidine nitrogen for hydrogen-bonding or salt-bridge interactions with biological targets . Alternative stereoisomers—such as (2S,6R) or (2R,6S)—present the azetidine moiety in different spatial orientations, and regioisomers such as 4-(azetidin-3-yl)-2,2-dimethylmorpholine (gem-dimethyl substitution) alter ring conformational preferences and steric bulk distribution . These differences can translate into altered target binding, selectivity, and pharmacokinetic properties that are not predictable without experimental verification. Substitution without stereochemical verification risks introducing an inactive or off-target-active impurity that can confound biological assay interpretation and downstream structure-activity relationship (SAR) analysis.

Product-Specific Quantitative Evidence Guide for (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine (CAS 1638771-28-4)


Stereochemical Identity: Defined (2R,6R) Configuration Versus Mixed or Alternative Isomers

The (2R,6R) configuration of the target compound is explicitly defined by the SMILES notation C[C@H]1O[C@H](C)CN(C2CNC2)C1 and confirmed by the MDL identifier MFCD27987087 . In contrast, the closely related cis-isomer (2S,6R)-4-(azetidin-3-yl)-2,6-dimethylmorpholine (CAS 942400-34-2) has a different SMILES notation reflecting distinct chiral centers, and the regioisomer 4-(azetidin-3-yl)-2,2-dimethylmorpholine (CAS 1257293-63-2) bears geminal dimethyl substitution at the 2-position, fundamentally altering the morpholine ring conformation . The (2R,6R) designation is critical for reproducibility in stereospecific synthesis and biological testing.

chiral resolution stereochemistry enantiomeric purity

Chemical Purity and Batch Reproducibility: 95–98% Assay Range Across Commercial Suppliers

The target compound is commercially available with purity specifications of 95%+ (Chemenu, catalog CM536095) and 98% (Leyan, product 1129387; MolCore, NLT 98%) . This purity range is comparable to analogous morpholine-azetidine building blocks such as 4-(azetidin-3-yl)-2,2-dimethylmorpholine (available at 95%, Chemenu CM284347) and cis-4-(azetidin-3-yl)-2,2-dimethylmorpholine (available at 97%, Aladdin) . The target compound does not demonstrate a purity advantage over close analogs; rather, it occupies the same general purity tier, indicating that procurement decisions should be driven by stereochemical requirements rather than purity differentiation.

chemical purity quality control batch consistency

Physicochemical Property Class-Level Inference: Predicted LogP, H-Bond Donor/Acceptor Profile, and Solubility Characteristics

The target compound has a predicted topological polar surface area (TPSA) of 24.5 Ų and a predicted LogP of 0.0674, with 1 hydrogen bond donor and 3 hydrogen bond acceptors . The morpholine oxygen contributes to aqueous solubility, while the azetidine nitrogen provides a basic center (predicted pKa ~8–9 based on azetidine class) for salt formation [1]. In comparison, 4-(azetidin-3-yl)morpholine (CAS 302355-79-9, lacking the 2,6-dimethyl groups) has a lower molecular weight (142.20 vs. 170.25) and is expected to have higher aqueous solubility but reduced lipophilicity, making the target compound more suitable for applications requiring moderate membrane permeability [2]. The 2,6-dimethyl substitution also introduces steric hindrance that can influence metabolic stability relative to the unsubstituted analog. No direct experimental LogP or solubility comparison data were located; values are class-level predictions only.

physicochemical properties LogP solubility drug-likeness

Best Research and Industrial Application Scenarios for (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine (CAS 1638771-28-4)


Chiral Building Block for Stereospecific Kinase Inhibitor Synthesis

The defined (2R,6R) stereochemistry makes this compound suitable as a chiral intermediate in the synthesis of kinase inhibitors where the spatial orientation of the morpholine-azetidine scaffold is critical for ATP-binding pocket interactions . The morpholine oxygen can engage in hinge-region hydrogen bonding, while the azetidine nitrogen can form salt bridges with catalytic lysine or aspartate residues. Procurement of the enantiomerically defined (2R,6R) form, rather than a racemic mixture or incorrect isomer, is essential for maintaining SAR integrity in lead optimization programs [1].

Medicinal Chemistry Scaffold for CNS-Targeted Probe Development

The combination of moderate predicted LogP (~0.07) and the presence of both hydrogen bond donor and acceptor functionality aligns with CNS drug-likeness parameters, making this compound a candidate scaffold for developing CNS-penetrant probes . The azetidine ring, a recognized privileged structure in CNS drug discovery, combined with the morpholine core's solubility-enhancing properties, supports exploration in neurological target programs [2].

Reference Standard for Chiral Analytical Method Development

The well-defined (2R,6R) configuration and commercial availability at 95–98% purity enable use as a reference standard for developing chiral HPLC or SFC methods to separate morpholine-azetidine stereoisomers . This is particularly relevant for quality control laboratories that need to verify enantiomeric purity of synthesized analogs or intermediates in GMP-like environments.

Intermediate for Proteolysis-Targeting Chimera (PROTAC) Linker Design

The dual functionalization potential of the morpholine and azetidine rings—each capable of further derivatization—makes this compound a candidate intermediate for constructing PROTAC linkers or bifunctional molecules where defined geometry and moderate linker length are required [1]. The (2R,6R) stereochemistry provides predictable vector orientation for ligase-binding and target-binding moieties.

Quote Request

Request a Quote for (2R,6R)-4-(Azetidin-3-yl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.